1-Formylcyclopropane-1-carboxylic acid

Organic Synthesis Medicinal Chemistry Cyclopropane Chemistry

Sourcing a conformationally restricted scaffold with two distinct reactive handles often leads to functional group incompatibility. 1-Formylcyclopropane-1-carboxylic acid provides the exact solution as a gem-disubstituted cyclopropane enabling true orthogonal derivatization. Key procurement advantages: • Enables sequential amidation and aldehyde chemistry in one pot without intermediate purification, a capability lacking in vicinal isomers. • Rigid core serves as a metabolically stable scaffold for protease inhibitor design, as evidenced in MAO B inactivation studies. • Supplied with rigorous quality control to ensure reliable regioselectivity in ring-opening cascade reactions.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 88157-18-0
Cat. No. B1288950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Formylcyclopropane-1-carboxylic acid
CAS88157-18-0
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1CC1(C=O)C(=O)O
InChIInChI=1S/C5H6O3/c6-3-5(1-2-5)4(7)8/h3H,1-2H2,(H,7,8)
InChIKeySFDXJGBNXVTWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Formylcyclopropane-1-carboxylic acid – Physicochemical Profile


1-Formylcyclopropane-1-carboxylic acid (CAS 88157-18-0, C5H6O3, MW 114.10 g/mol) is a cyclopropane derivative featuring both a formyl (-CHO) and a carboxylic acid (-COOH) group directly attached to the same C1 carbon of the strained cyclopropane ring [1]. This gem-disubstituted structure creates a dense, conformationally restricted scaffold with two distinct, orthogonally reactive handles, making it a versatile intermediate in the synthesis of complex molecular architectures . Its unique substitution pattern distinguishes it from other cyclopropane building blocks and positions it for specific applications in medicinal chemistry and agrochemical research [2].

1-Formylcyclopropane-1-carboxylic acid: Irreplaceable by Analogs


Direct substitution of 1-formylcyclopropane-1-carboxylic acid with structurally related analogs often fails due to profound differences in chemical reactivity, stereoelectronic properties, and functional group accessibility. The compound's geminal arrangement of aldehyde and carboxylic acid on a single cyclopropane carbon creates a unique, highly strained environment and an orthogonally functionalized scaffold that cannot be replicated by mono-substituted cyclopropanes or derivatives with different substitution patterns [1]. For instance, moving the formyl group to the adjacent C2 position yields 2-formylcyclopropane-1-carboxylic acid (CAS 103425-17-8), a molecule with distinct stereochemistry and altered reactivity profiles for ring-opening and condensation reactions . Similarly, esterification to methyl 1-formylcyclopropane-1-carboxylate drastically changes physical properties (solid to liquid) and nucleophilic reactivity, precluding its use in reactions requiring a free carboxylic acid . These differences underscore the need for precise chemical selection, as detailed in the quantitative evidence below.

1-Formylcyclopropane-1-carboxylic acid – Differentiating Evidence


Ring Strain and Regioselective Ring-Opening

1-Formylcyclopropane-1-carboxylic acid exhibits a gem-disubstituted cyclopropane motif, where both electron-withdrawing groups (CHO, COOH) are located on the same C1 carbon. This arrangement significantly increases ring strain and polarizes the C1-C2 and C1-C3 bonds compared to mono-substituted cyclopropanes like cyclopropanecarboxylic acid . The resulting ring strain energy, estimated to be approximately 115-120 kJ/mol for cyclopropane, is further elevated and asymmetrically distributed in this gem-disubstituted derivative, making it more prone to regioselective ring-opening under nucleophilic or electrophilic conditions [1]. In contrast, the mono-substituted analog cyclopropanecarboxylic acid exhibits lower and more symmetric ring strain, leading to different reaction outcomes and product distributions [2].

Organic Synthesis Medicinal Chemistry Cyclopropane Chemistry

Orthogonal Reactivity for Sequential Derivatization

The geminal pairing of an aldehyde and a carboxylic acid on the same C1 carbon in 1-formylcyclopropane-1-carboxylic acid provides two chemically distinct, orthogonally reactive handles. This allows for sequential, one-pot transformations—such as amide bond formation at the carboxylic acid followed by reductive amination or Knoevenagel condensation at the aldehyde—without the need for intermediate protection/deprotection steps [1]. In contrast, the structurally related 2-formylcyclopropane-1-carboxylic acid (CAS 103425-17-8) exhibits these functional groups on adjacent carbons (C2 and C1), which alters their relative orientation and can lead to competitive intramolecular reactions (e.g., lactonization) that complicate or prevent sequential derivatization . Furthermore, the calculated ClogP of 1-formylcyclopropane-1-carboxylic acid is -0.476, indicating moderate hydrophilicity, while its methyl ester analog (methyl 1-formylcyclopropane-1-carboxylate) has a higher ClogP (estimated ~0.8-1.0) and is a liquid, which significantly impacts its suitability in aqueous reaction media or solid-phase synthesis [2].

Organic Synthesis Medicinal Chemistry Multicomponent Reactions

Metabolic Stability in Enzyme Inactivation

1-Formylcyclopropane-1-carboxylic acid has been identified and quantified as a stable, non-ring-cleaved metabolite in the inactivation pathway of Monoamine Oxidase B (MAO B) by the mechanism-based inhibitor benzyl 1-(aminomethyl)cyclopropane-1-carboxylate [1]. In this study, the partition ratio for inactivation was determined to be 110, and the generation of 1-formylcyclopropane-1-carboxylic acid was specifically detected, confirming that the cyclopropane ring remains intact during the metabolic process [2]. This contrasts with many cyclopropane-containing drug candidates where metabolic ring-opening is a major clearance or toxicity pathway. The stability of the 1-formylcyclopropane-1-carboxylic acid core under these oxidative enzymatic conditions provides crucial evidence for its utility as a metabolically robust scaffold in medicinal chemistry programs [3].

Biochemistry Enzymology Drug Metabolism

Standardized Purity and Storage Requirements

For reproducible research, the 1-formylcyclopropane-1-carboxylic acid building block is routinely supplied with a minimum purity specification of 95% (as determined by GC or HPLC) and requires storage at -10°C for long-term stability . This contrasts with closely related esters, such as methyl 1-formylcyclopropane-1-carboxylate, which is a liquid often supplied at >95.0%(GC) purity but may have different storage recommendations (e.g., 0-10°C, under inert gas) due to its increased volatility and potential for ester hydrolysis . The solid-state nature and defined storage conditions of the free acid ensure consistent handling and minimize batch-to-batch variability in sensitive synthetic applications, a critical factor when scaling reactions or transferring protocols between labs [1].

Chemical Procurement Laboratory Reagents Building Blocks

1-Formylcyclopropane-1-carboxylic acid – Validated Application Scenarios


Constrained Peptidomimetics and Enzyme Inhibitors

The gem-disubstituted cyclopropane core of 1-formylcyclopropane-1-carboxylic acid serves as a rigid, non-planar scaffold for constructing peptidomimetics. Its orthogonal aldehyde and carboxylic acid handles enable the sequential introduction of diverse pharmacophores, while its demonstrated stability as a metabolite in MAO B inactivation studies [1] suggests a low propensity for ring-opening, a desirable feature for in vivo stability. This combination makes it a superior choice over flexible analogs for projects targeting proteases or protein-protein interactions where rigidifying the backbone is critical for potency and selectivity.

One-Pot Library Synthesis for Medicinal Chemistry

The geminal pairing of a free carboxylic acid and an aldehyde on the same C1 carbon in 1-formylcyclopropane-1-carboxylic acid provides a unique opportunity for orthogonal, one-pot derivatization [2]. This allows for the rapid generation of diverse compound libraries via sequential amide bond formation and aldehyde-based chemistries (e.g., reductive amination, Knoevenagel, or Wittig reactions) without intermediate purification. This level of step-economy is not achievable with vicinal isomers like 2-formylcyclopropane-1-carboxylic acid, which can undergo undesirable intramolecular side reactions under similar conditions . This scaffold is therefore highly valued in high-throughput synthesis and lead optimization campaigns.

Spirocyclic and Fused-Ring Systems Synthesis

The heightened and asymmetrically distributed ring strain in 1-formylcyclopropane-1-carboxylic acid, resulting from its gem-disubstitution pattern, promotes regioselective ring-opening under mild conditions [3]. This property is harnessed to trigger intramolecular cyclization cascades, providing efficient access to complex spirocyclic and fused-ring frameworks that are prevalent in natural products and drug molecules. The predictable regioselectivity offers a distinct advantage over mono-substituted cyclopropanes, which often yield mixtures of regioisomers upon ring-opening.

Mechanism-Based Enzyme Inactivators

As a stable, detectable metabolite, 1-formylcyclopropane-1-carboxylic acid is a crucial analytical standard and a key building block for designing and studying novel mechanism-based enzyme inactivators [4]. Its role in elucidating the MAO B inactivation pathway demonstrates its utility in mechanistic enzymology. Researchers developing next-generation covalent inhibitors can leverage this scaffold to probe active site reactivity and to create probes that form stable covalent adducts without undergoing ring cleavage, thereby simplifying the identification of the modified residue.

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